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molecular formula C9H9NO6S B1517965 Methyl 3-methanesulfonyl-5-nitrobenzoate CAS No. 1044271-95-5

Methyl 3-methanesulfonyl-5-nitrobenzoate

Cat. No. B1517965
M. Wt: 259.24 g/mol
InChI Key: GMIGFHIVYKZHBH-UHFFFAOYSA-N
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Patent
US08410100B2

Procedure details

3-(Methylsulfonyl)-5-nitro-benzoic acid methyl ester (32 g; 0.12 mol) was dissolved in methanol (300 ml), 4 g Pd/C (5%) were added and the mixture was hydrogenated at 5 bar. The mixture was filtered and the filtrate concentrated. 26 g (0.11 mmol; 94% yield) were obtained as a colorless solid.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[C:6]([S:13]([CH3:16])(=[O:15])=[O:14])[CH:5]=1>CO.[Pd]>[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:5]=[C:6]([S:13]([CH3:16])(=[O:15])=[O:14])[CH:7]=[C:8]([NH2:10])[CH:9]=1

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)[N+](=O)[O-])S(=O)(=O)C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
26 g (0.11 mmol; 94% yield) were obtained as a colorless solid

Outcomes

Product
Name
Type
Smiles
COC(C1=CC(=CC(=C1)S(=O)(=O)C)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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